Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate
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Overview
Description
Scientific Research Applications
Synthesis and Complexation
Sulfonylated aminopyridines, like Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate, have been studied for their ability to complex with metal ions, which can enhance their biological and catalytic potential. For example, the synthesis of tosylated 4-aminopyridine and its complexation with nickel (II) and iron (II) ions has been explored, showcasing the potential of sulfonyl compounds in the development of pharmaceuticals and catalysts in the chemical industry (Orie, Duru, & Ngochindo, 2021).
Chemical Stability and Pharmacological Evaluation
Modifications on the amino-3,5-dicyanopyridine core have led to compounds with significant adenosine receptor ligand activity, demonstrating the utility of pyridine derivatives in developing treatments for neuropathic pain. The chemical stability of these compounds in biological matrices and their pharmacological profiles have been thoroughly evaluated, highlighting the importance of structural modifications for enhancing drug efficacy (Betti et al., 2019).
Catalytic and Environmental Applications
The catalytic activity of pyridine derivatives, including those with sulfonyl groups, has been explored in selective oxidation reactions. For instance, the use of 4-N,N-Dimethylaminopyridine for the selective oxidation of methyl aromatics with molecular oxygen demonstrates the role of pyridine derivatives in facilitating environmentally friendly oxidation processes (Zhang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in aryl amination reactions , suggesting that this compound might interact with similar biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process known as ligand-free ni (ii) salts and photoredox catalysis .
Properties
IUPAC Name |
methyl 4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c1-24-17(21)12-4-6-14(7-5-12)26(22,23)20-10-8-13(11-20)25-16-15(18)3-2-9-19-16/h2-7,9,13H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXFFMMPBZQZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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